![molecular formula C21H25IN2O4S B3555379 3,4,5-triethoxy-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3555379.png)
3,4,5-triethoxy-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide
Overview
Description
3,4,5-triethoxy-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide, commonly known as IMB-X, is a novel compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of IMB-X is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer progression and inflammation. Specifically, IMB-X has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells and plays a key role in tumor growth and metastasis. Additionally, IMB-X has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
IMB-X has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and reduction of inflammation. Additionally, IMB-X has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
One advantage of IMB-X is its potential as a novel therapeutic agent for the treatment of cancer and inflammation. Additionally, IMB-X has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one limitation of IMB-X is its limited availability and high cost, which may make it difficult to study in large-scale experiments.
Future Directions
There are a number of future directions for research on IMB-X, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis method for IMB-X to increase its availability and decrease its cost. Finally, future studies could investigate the potential of IMB-X as a combination therapy with other anticancer or anti-inflammatory agents.
Scientific Research Applications
IMB-X has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, IMB-X has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
3,4,5-triethoxy-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25IN2O4S/c1-5-26-17-11-14(12-18(27-6-2)19(17)28-7-3)20(25)24-21(29)23-16-9-8-15(22)10-13(16)4/h8-12H,5-7H2,1-4H3,(H2,23,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJSXDRNZPZYRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.